4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

Histamine H3 Receptor GPCR Agonist Structure-Activity Relationship

Select VUF16839 for your H3R research to leverage its non-imidazole pyrimidine scaffold, which eliminates off-target CYP enzyme interactions common with imidazole ligands. With high affinity (pKi=8.5) and robust functional potency (pEC50=9.5) as a full agonist, this compound ensures reliable in vitro signaling data and consistent in vivo CNS activity. Generic substitution with ethyl or butyl analogs significantly compromises pharmacological profiles, making VUF16839 the definitive reference standard for H3R screening, SAR studies, and cognitive disease models.

Molecular Formula C10H17N5
Molecular Weight 207.28 g/mol
Cat. No. B11930900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine
Molecular FormulaC10H17N5
Molecular Weight207.28 g/mol
Structural Identifiers
SMILESCCCNC1CN(C1)C2=NC(=NC=C2)N
InChIInChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14)
InChIKeyRUMWHMMFUXGDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839): A High-Affinity, Non-Imidazole H3 Receptor Agonist for CNS Research


4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine, also known as VUF16839, is a synthetic non-imidazole compound that functions as a high-affinity histamine H3 receptor (H3R) agonist [1]. It is part of a novel class of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, distinguished from traditional imidazole-based H3R ligands by its unique pyrimidine scaffold. The compound has a molecular weight of 207.28 g/mol and is characterized by a propylamino substituent on the azetidine ring, which is critical for its superior pharmacological profile [1][2].

Why 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is Not Interchangeable with Other H3R Agonists or Analogues


The H3R agonist activity of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) is exquisitely sensitive to the nature of the alkyl substituent on the azetidine amine. Systematic structure-activity relationship (SAR) studies have demonstrated that minor modifications, such as shortening, lengthening, or branching the propyl chain, lead to substantial losses in both receptor binding affinity (pKi) and functional potency (pEC50) [1]. Consequently, generic substitution with even a closely related analogue like the ethyl (14c) or butyl (14f) derivative will result in a compound with a significantly altered pharmacological profile, potentially compromising experimental outcomes in both in vitro and in vivo studies.

Quantitative Differentiation of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine from its Closest Analogues


Superior H3R Binding Affinity Compared to Shorter, Longer, and Branched Alkyl Chain Analogues

In a direct head-to-head comparison of compounds with varying alkyl chain lengths on the azetidine amine, VUF16839 (14d), which possesses an n-propyl group, demonstrates the highest binding affinity for the human H3 receptor. Its pKi value of 8.5 is superior to that of the methyl (14b, pKi = 8.2), ethyl (14c, pKi = 8.0), unsubstituted (14a, pKi = 7.8), n-butyl (14f, pKi = 7.8), and isopropyl (14e, pKi = 7.4) analogues [1].

Histamine H3 Receptor GPCR Agonist Structure-Activity Relationship

Enhanced Functional Potency in Cellular Assays Relative to Histamine and Alkyl Chain Analogues

VUF16839 (14d) exhibits the highest functional potency (pEC50 = 9.5) in a cellular cAMP response element (CRE)-luciferase reporter gene assay, which is nearly an order of magnitude more potent than the endogenous ligand histamine (pEC50 = 8.6). Its potency also surpasses that of the ethyl (14c, pEC50 = 9.2), methyl (14b, pEC50 = 8.9), n-butyl (14f, pEC50 = 9.1), and isopropyl (14e, pEC50 = 8.5) analogues [1].

Histamine H3 Receptor Functional Agonism cAMP Assay

Favorable In Vitro ADME Profile: Metabolic Stability and Low CYP450 Inhibition

VUF16839 is characterized by a favorable early ADME (Absorption, Distribution, Metabolism, Excretion) profile. It demonstrates weak activity against cytochrome P450 (CYP) enzymes and good metabolic stability, making it a superior tool compound for in vitro and in vivo studies compared to compounds with poorer drug-like properties [1].

Drug Metabolism CYP450 Inhibition Metabolic Stability

Distinct Non-Imidazole Scaffold for Avoiding Imidazole-Related Off-Target Effects

Unlike many traditional H3R agonists, which are based on an imidazole ring, VUF16839 is a non-imidazole compound. This structural distinction is important as imidazole-containing compounds can be associated with off-target effects such as CYP enzyme inhibition and potential toxicity [1]. The 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold of VUF16839 offers a cleaner pharmacological profile.

Histamine H3 Receptor Non-Imidazole Agonist Chemical Scaffold

Optimal Research Applications for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine Based on Validated Evidence


In Vitro Investigation of Central Nervous System Histamine H3 Receptor Function

Given its high affinity (pKi = 8.5) and high potency (pEC50 = 9.5) as a full H3R agonist, VUF16839 is ideally suited for in vitro assays designed to probe H3R-mediated signaling pathways in the central nervous system (CNS). Its use in cell-based assays, such as cAMP modulation or β-arrestin recruitment studies using HEK293T cells expressing human H3R, provides a robust and reliable signal [1].

In Vivo Behavioral Pharmacology Studies in Rodent Models

VUF16839 has demonstrated central nervous system activity in vivo, as shown by an amnesic effect in a social recognition test in mice at a dose of 5 mg/kg administered intraperitoneally [1]. This makes it a valuable tool compound for studying the role of H3 receptors in cognitive processes such as learning and memory, and for validating H3R agonism as a mechanism in disease models.

Use as a Reference Standard in H3R Agonist Drug Discovery and Screening Campaigns

The well-characterized and superior pharmacological profile of VUF16839 (high affinity, high potency, full agonism, and favorable ADME properties) makes it an excellent reference standard for high-throughput screening and structure-activity relationship (SAR) studies. It serves as a benchmark for evaluating the potency and efficacy of novel H3R agonists, ensuring consistent and comparable data across experiments [1].

Mechanistic Studies Requiring a Non-Imidazole H3R Agonist

In research scenarios where imidazole-based compounds are contraindicated due to their potential for off-target interactions (e.g., CYP enzyme inhibition), VUF16839's non-imidazole pyrimidine scaffold provides a necessary alternative. This allows for cleaner interpretation of H3R-specific effects in complex biological systems without the confounding influence of the imidazole moiety [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.